6-Ethyl-1H-indole-3-carbaldehyde
Overview
Description
1H-indole-3-carbaldehyde, also known as indole-3-aldehyde and 3-formylindole, is a metabolite of dietary L-tryptophan which is synthesized by human gastrointestinal bacteria, particularly species of the Lactobacillus genus . It is a biologically active metabolite which acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells .
Synthesis Analysis
Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis
1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .Chemical Reactions Analysis
1H-indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Physical and Chemical Properties Analysis
1H-indole-3-carbaldehyde has a molar mass of 145.161 g·mol −1 and a melting point of 198 °C (388 °F; 471 K) . Its crystal structure is orthorhombic .Scientific Research Applications
Tyrosinase Inhibition and Melanin Production Control
Indole-3-carbaldehyde has been identified as a tyrosinase inhibitor, which is crucial in controlling melanin production. This property is significant for research in dermatology and cosmetic science, particularly for developing treatments for hyperpigmentation disorders and skin-lightening products. A study by Shimizu et al. (2003) isolated indole-3-carbaldehyde from a fungus, revealing its ability to inhibit mushroom tyrosinase and reduce melanin production in B16 melanoma cells (Shimizu et al., 2003).
Antimicrobial Activity
Derivatives of indole-3-carbaldehyde, specifically semicarbazones, have been synthesized and shown to possess antimicrobial properties. These compounds exhibit significant activity against various fungi and bacteria, highlighting their potential in developing new antimicrobial agents. Vijaya Laxmi and Rajitha (2010) reported the synthesis and antimicrobial screening of indole semicarbazone derivatives, emphasizing their efficacy against Candida albicans, Candida rugosa, and several bacterial species (Vijaya Laxmi & Rajitha, 2010).
Marine Natural Products and Chemical Ecology
Indole derivatives have been isolated from marine sponges, indicating their role in the chemical ecology of marine organisms and their potential as leads for drug discovery. Abdjul et al. (2015) discovered new indole derivatives in a marine sponge Ircinia sp., contributing to the understanding of marine natural products and their applications in medicinal chemistry (Abdjul et al., 2015).
Fluorescent Probes and Organic Synthesis
Indole derivatives are utilized in the synthesis of fluorescent probes, which are valuable tools in biological imaging and diagnostics. You-min (2014) synthesized novel near-infrared fluorescent probes based on indole carbozole borate, showcasing the importance of indole derivatives in developing advanced imaging agents (You-min, 2014).
Nucleophilic Substitution and Chemical Synthesis
Indole-3-carbaldehyde serves as a versatile substrate in nucleophilic substitution reactions, enabling the synthesis of various indole derivatives. This chemical property is instrumental in organic synthesis, contributing to the development of novel compounds with potential therapeutic applications. Yamada et al. (2009) demonstrated the use of 1-methoxy-6-nitroindole-3-carbaldehyde in regioselective nucleophilic substitution reactions, highlighting the synthetic utility of indole-3-carbaldehyde derivatives in constructing complex molecules (Yamada et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives could be a promising direction for future research .
Properties
IUPAC Name |
6-ethyl-1H-indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-8-3-4-10-9(7-13)6-12-11(10)5-8/h3-7,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBTVKIZVNYDEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CN2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618763 | |
Record name | 6-Ethyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170489-33-5 | |
Record name | 6-Ethyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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